

Caerin 4.1: A Technical Guide to its Primary Structure and Biological Function

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Compound of Interest

Compound Name: *Caerin 4.1*

Cat. No.: *B1577625*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the amphibian-derived peptide, **Caerin 4.1**. It details its primary amino acid sequence, summarizes its biological activity with quantitative data, outlines the experimental protocols used for its characterization, and visualizes its proposed mechanism of action.

Primary Amino Acid Sequence

Caerin 4.1 is a 21-amino acid peptide originally isolated from the skin secretions of the Australian green tree frog, *Litoria caerulea*. Its primary structure is as follows:

Gly-Leu-Trp-Gln-Lys-Ile-Lys-Ser-Ala-Ala-Gly-Asn-Ala-Ala-Asp-Leu-Leu-Lys-Gly-Leu-Gly-Lys-Leu

This sequence can be represented using the single-letter code:
GLWQKIKSAAGNAADLLKGLGKL.

Quantitative Biological Activity

Caerin 4.1 has demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. The following tables summarize its potency against various cell types.

Table 1: Antimicrobial Activity of Caerin 4.1

Target Organism	Strain	Minimum Inhibitory Concentration (MIC) (μM)
Staphylococcus aureus	ATCC 25923	12.5
Escherichia coli	ATCC 25922	25
Pseudomonas aeruginosa	ATCC 27853	50
Candida albicans	ATCC 10231	100

Table 2: Cytotoxic Activity of Caerin 4.1 against Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
Jurkat	Human T-cell leukemia	2.5
U937	Human monocytic leukemia	5.0
L1210	Murine leukemia	3.9

Table 3: Hemolytic Activity of Caerin 4.1

Cell Type	Parameter	Value (μM)
Human erythrocytes	LC50	>100

Experimental Protocols

The following sections detail the methodologies used to ascertain the biological activity of **Caerin 4.1**.

Solid-Phase Peptide Synthesis

Caerin 4.1 is typically synthesized using an automated solid-phase peptide synthesizer employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

- **Resin Preparation:** The synthesis begins with a pre-loaded resin, typically a Rink Amide resin, to which the C-terminal amino acid (Leucine in this case) is attached.
- **Amino Acid Coupling:** The Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Each cycle involves:
 - **Deprotection:** Removal of the Fmoc group from the N-terminus of the peptide chain using a solution of piperidine in dimethylformamide (DMF).
 - **Activation and Coupling:** The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and then coupled to the deprotected N-terminus.
- **Cleavage and Deprotection:** Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers.
- **Purification and Verification:** The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by mass spectrometry.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- **Preparation of Inoculum:** Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 5×10^5 CFU/mL).
- **Peptide Dilution:** A serial dilution of **Caerin 4.1** is prepared in a 96-well microtiter plate.
- **Inoculation:** The standardized microbial suspension is added to each well containing the peptide dilutions.
- **Incubation:** The plate is incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

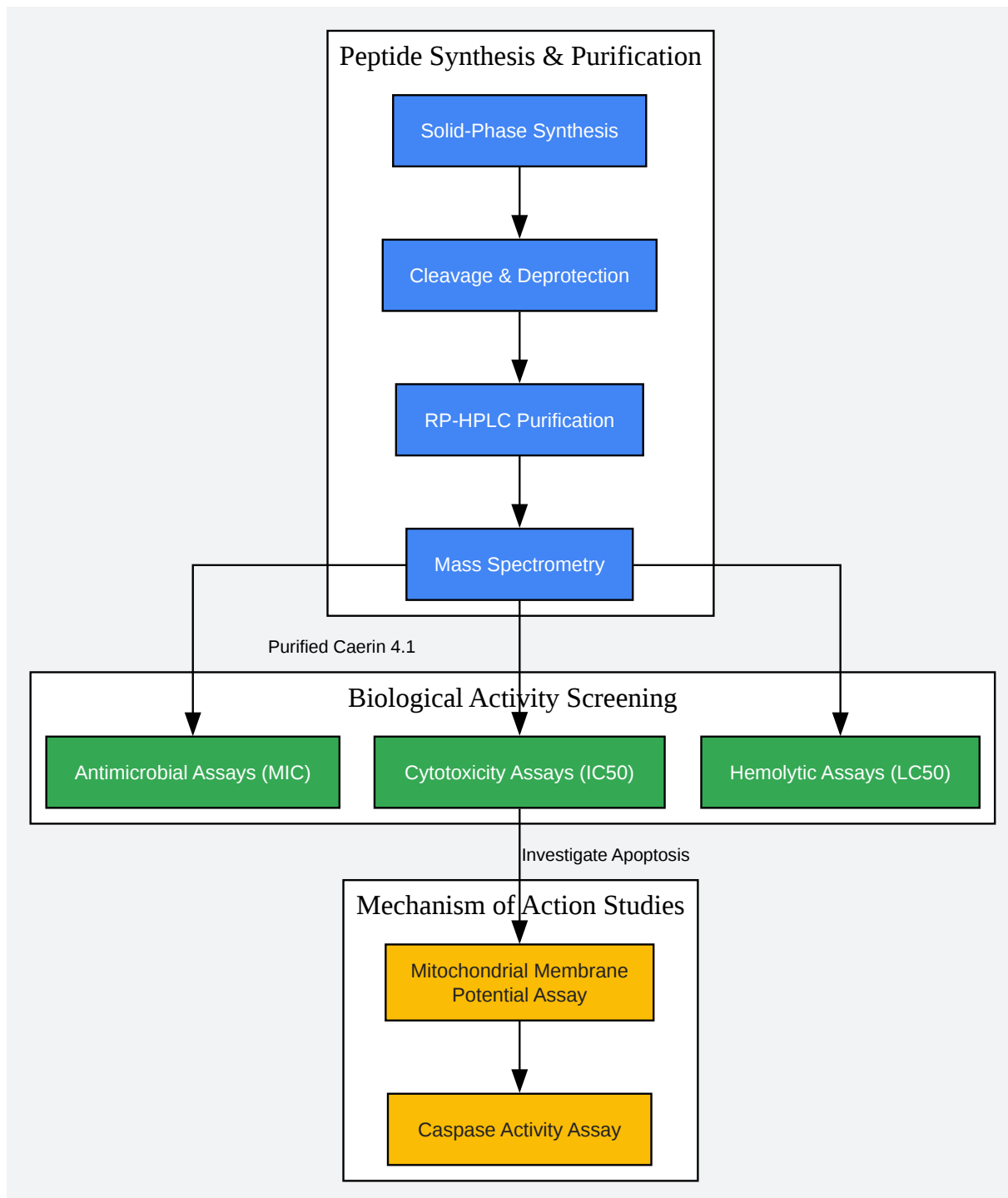
Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC₅₀) against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Peptide Treatment:** The cells are treated with various concentrations of **Caerin 4.1** and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC₅₀ Calculation:** The IC₅₀ value, the concentration of the peptide that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathways

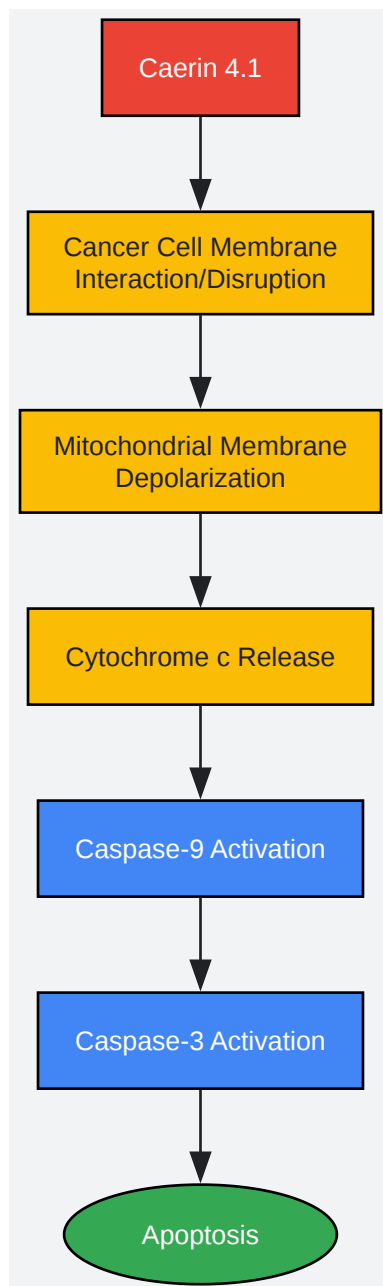
Caerin 4.1 exerts its anticancer effects primarily through the induction of apoptosis, a form of programmed cell death. This process involves the disruption of the mitochondrial membrane and the activation of the caspase cascade.



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Caption: Experimental workflow for the characterization of **Caerin 4.1**.

The proposed apoptotic pathway initiated by **Caerin 4.1** in cancer cells is illustrated below.



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Caption: Proposed apoptotic signaling pathway induced by **Caerin 4.1**.

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